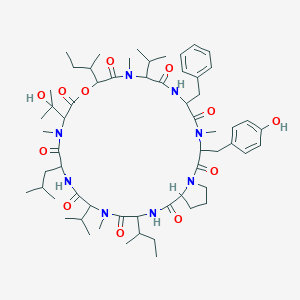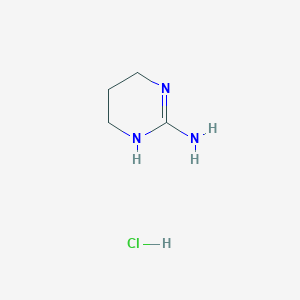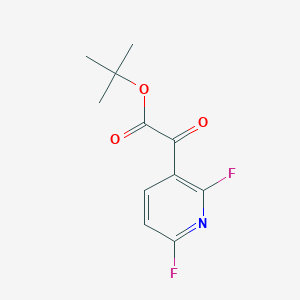
Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl compounds can involve various methods. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and the acid chloride of tert-butyl 2-phenylmalonate, which are then activated by Ag(I) salts to induce cyclizations . Another synthesis method involves the Ritter synthesis to obtain compounds like 2,6-bis(N-tert-butylacetamide)pyridine, followed by oxidation to produce pyridine-N-oxide derivatives . These methods highlight the versatility of tert-butyl groups in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be quite diverse. For example, the molecular structure of 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide was determined by single-crystal X-ray diffraction methods, indicating that the tert-butyl groups can influence the overall conformation and chelation properties of the molecule . Similarly, the planar structure of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine was revealed through X-ray diffraction analysis, showing stabilizing interactions between the benzoxazole and pyridine units .
Chemical Reactions Analysis
Tert-butyl groups are known to participate in various chemical reactions. For instance, tert-butyl 3-oxopent-4-ynoates undergo cyclizations catalyzed by silver salts . Tert-butyl acetothioacetate is used in synthesis reactions such as acylation, addition to CO, annulation, and cyclization . These reactions demonstrate the reactivity of tert-butyl esters in forming more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds can be influenced by the presence of the tert-butyl group. For example, tert-butylpentafluorophenylmethylchlorosilane forms hydrolytically stable derivatives suitable for gas chromatography, indicating that tert-butyl derivatives can have enhanced stability and electron-capturing properties . The catalytic asymmetric oxidation of tert-butyl disulfide showcases the potential of tert-butyl compounds to be transformed into various sulfinyl derivatives with applications in synthesis .
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights a broader category of research focusing on the utilization of similar tert-butyl based compounds for the synthesis of complex chemical structures. Such methodologies offer access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutic compounds (Philip et al., 2020).
Environmental Impact and Biodegradation
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), to which tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate may be structurally or functionally related, have been extensively studied. These compounds, including similar tert-butyl derivatives, have been detected in various environmental matrices and are known for their potential to cause hepatic toxicity, endocrine disrupting effects, and even carcinogenicity. Future studies are encouraged to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-11(2,3)17-10(16)8(15)6-4-5-7(12)14-9(6)13/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHCOPQELBEQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C1=C(N=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440801 |
Source


|
| Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate | |
CAS RN |
155601-70-0 |
Source


|
| Record name | tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

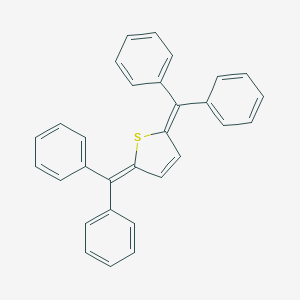
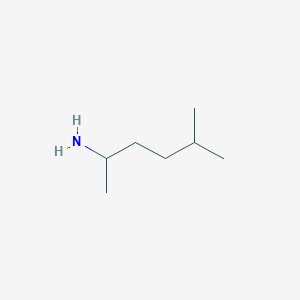
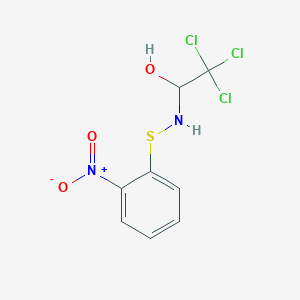
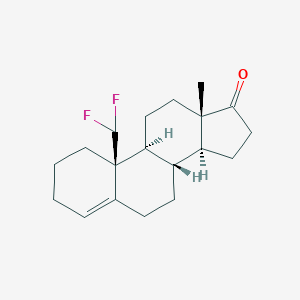
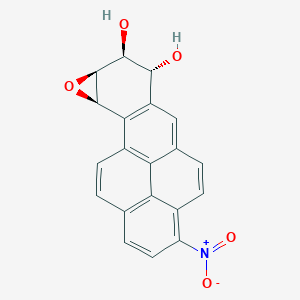
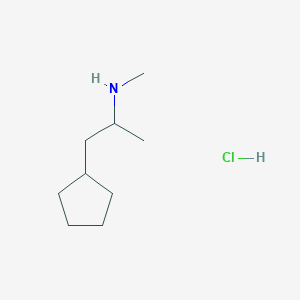
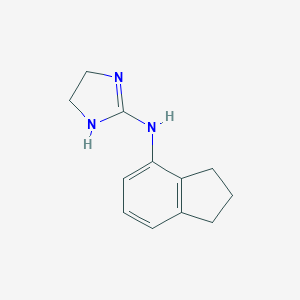
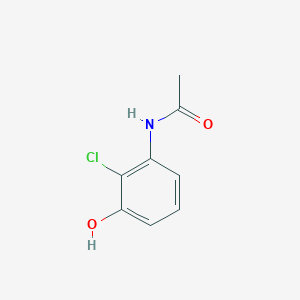
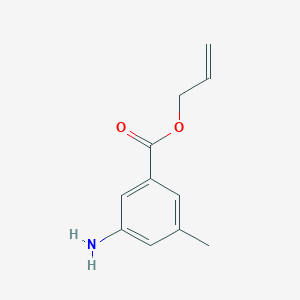
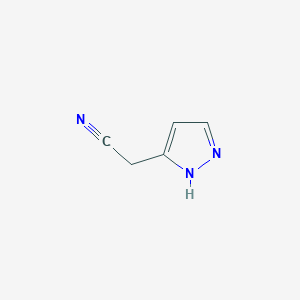
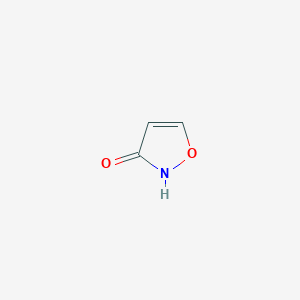
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
